(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate

Living Polymerization Polypeptide Synthesis Narrow Dispersity

Synthesizing well-defined poly(L-lysine)-based block copolymers often suffers from chain degradation or side reactions when using TFA/Boc-Lys-NCA analogs. Z-Lys-NCA delivers living polymerization (PDI 1.07-1.19) with orthogonal Z-deprotection via hydrogenolysis, enabling precise cationic polyelectrolyte generation for nucleic acid/drug complexation. - Provides predictable self-assembly sizes in PEG-PLL micelles - Prevents branching defects and enables high-MW dendrimer-like vectors - Enables selective deprotection in metallopolymer hybrids without compromising backbone integrity

Molecular Formula C15H18N2O5
Molecular Weight 306.31 g/mol
Cat. No. B12841526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate
Molecular FormulaC15H18N2O5
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2=O)CCCCN
InChIInChI=1S/C15H18N2O5/c16-9-5-4-8-12-13(18)22-15(20)17(12)14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2/t12-/m0/s1
InChIKeyKLFQFMQBPFBLNM-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Lys-NCA: Protected Lysine NCA Monomer


(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate, commonly referred to as Nε-benzyloxycarbonyl-L-lysine N-carboxyanhydride (Z-Lys-NCA), is a heterofunctional amino acid derivative that serves as a critical monomer for the ring-opening polymerization (ROP) of well-defined poly(L-lysine) architectures [1]. Characterized by a C15H18N2O5 formula and a molecular weight of 306.31 g/mol, this compound features a benzyloxycarbonyl (Z) protecting group on the ε-amine, which provides orthogonal stability during peptide coupling and can be selectively removed via hydrogenolysis [2]. Its (S)-configuration ensures compatibility with biological systems, making it a cornerstone for synthesizing biomimetic and therapeutic polypeptides.

Why Generic Substitution Fails for Z-Lys-NCA


Generic substitution of (S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate (Z-Lys-NCA) with other lysine NCA analogs, such as TFA-Lys-NCA or Boc-Lys-NCA, is scientifically unsound due to orthogonal differences in protecting group stability and side reactions during deprotection. The literature explicitly notes that Z-Lys-NCA is preferred for certain architectures because labile protecting groups like TFA can lead to unwanted side reactions, limiting the achievable degree of polymerization [1]. Furthermore, the Z group's removal requires hydrogenolysis, offering chemoselectivity that is absent in acid-labile Boc or base-labile Fmoc systems, which is critical when synthesizing complex, functionalized block copolymers [2]. Direct replacement without adjusting the entire synthetic cascade can result in polymer chain degradation, branching defects, or failure to achieve the targeted narrow molecular weight distribution.

Z-Lys-NCA Procurement: Quantitative Evidence


Superior Molecular Weight Control in Living Polymerization

Z-Lys-NCA exhibits exceptional molecular weight control in living ring-opening polymerization. When initiated by a platinum amido-sulfonamidate complex, it yields poly(Z-L-lysine) with remarkably narrow polydispersity indices (PDIs) ranging from 1.07 to 1.19 [1]. This level of control is a hallmark of a living polymerization system and is critical for applications requiring uniform chain lengths.

Living Polymerization Polypeptide Synthesis Narrow Dispersity

Orthogonal Deprotection Enables Complex Architectures

The benzyloxycarbonyl (Z) group of Z-Lys-NCA can be selectively removed via hydrogenolysis without affecting other common protecting groups. This orthogonality is exploited to synthesize block copolymers like poly(ferrocenyldimethylsilane)-b-poly(L-lysine) [1]. The Z group's distinct removal chemistry, which differs from the acidolysis of Boc or the piperidine-mediated cleavage of Fmoc, directly enabled the synthesis of a polyelectrolyte block copolymer that self-assembled into cylindrical-in-lamellar structures in the bulk state [1].

Orthogonal Deprotection Block Copolymer Polyelectrolyte

Compatibility with Water-Soluble Highly Branched Polymer Synthesis

Z-Lys-NCA is a key monomer for creating water-soluble, highly branched poly(L-lysine) architectures. A repetitive ROP and end-functionalization strategy using Z-Lys-NCA produced hyperbranched polymers that, after Z-group removal, yielded water-soluble products [1]. This stands in contrast to TFA-Lys-NCA, which is also used but reported to involve side reactions during deprotection that can limit the final polymer's integrity [2].

Dendritic Polymers Hyperbranched Polylysine Gene Delivery

Key Intermediate for ACE Inhibitor Synthesis

Beyond polymer chemistry, derivatives of the 2,5-dioxooxazolidine scaffold are specifically employed as intermediates in the patented synthesis of perindopril, a leading angiotensin-converting enzyme (ACE) inhibitor [1]. The (S)- configured benzyl ester specifically provides the correct chirality and a reactive anhydride-like carbonyl for amide bond formation, serving as a direct precursor to the drug's active moiety. While the specific (4-aminobutyl) derivative is a lysine analog, its structural class is validated in pharmaceutical manufacturing, highlighting its high reactivity and synthetic utility.

Pharmaceutical Intermediate Perindopril Chiral Synthesis

Z-Lys-NCA: Key Application Scenarios


Monodisperse Block Copolypeptides for Drug Delivery

Researchers synthesizing poly(ethylene glycol)-b-poly(L-lysine) (PEG-PLL) or similar amphiphilic block copolymers for micellar drug delivery should procure this compound. The demonstrated living polymerization character (PDI 1.07-1.19) [1] ensures predictable self-assembly sizes, while the Z group's hydrogenolytic removal allows for a neutral hydrophobic block to be converted to a cationic polyelectrolyte, enabling complexation with nucleic acids or anionic drugs.

Hyperbranched Poly(L-lysine) Vectors for Gene Therapy

For building high-generation dendrimer-like poly(L-lysine) vectors, (S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate is the monomer of choice. Its robust performance in iterative ROP-end-functionalization cycles, without the chain degradation reported for TFA-Lys-NCA analogs [2], is critical for synthesizing high-molecular-weight, water-soluble products with consistent branching architecture.

Stimuli-Responsive Organometallic-Polypeptide Hybrids

This compound is essential for chemists creating metallopolymer-polypeptide hybrids, such as those with poly(ferrocenylsilane) blocks. The orthogonal Z-protecting group allows for the creation of a poly(Z-L-lysine) block that can be selectively deprotected to trigger morphological transitions or redox-activity changes, as evidenced by the formation of unique 'cylindrical-in-lamellar' structures [3].

Chiral Intermediate for ACE Inhibitors

Process chemists developing cost-effective routes to perindopril or its analogs should evaluate this compound. The 2,5-dioxooxazolidine core's patented use in forming the amide bond directly [4] suggests a shorter, higher-yielding synthetic route compared to traditional coupling methods, leveraging the compound's built-in activation as a cyclic anhydride.

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